Bis(4-bromophenyl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-(4-bromophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Br2N/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVHTZNHLOGHGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348074 | |

| Record name | Bis(4-bromophenyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16292-17-4 | |

| Record name | Bis(4-bromophenyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-bromophenyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Bis(4-bromophenyl)amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-bromophenyl)amine, also known as 4,4'-dibromodiphenylamine, is a diarylamine compound that serves as a crucial building block in the synthesis of a variety of functional materials and pharmaceutical intermediates. Its rigid, planar structure and the presence of reactive bromine atoms make it a versatile precursor for creating complex organic molecules, including those with applications in organic electronics and medicinal chemistry. This technical guide provides a comprehensive overview of the core physical properties of this compound, offering a foundation for its effective use in research and development.

Chemical Identity and Structure

This compound is a symmetrical secondary amine characterized by two 4-bromophenyl groups attached to a central nitrogen atom.

Molecular Structure:

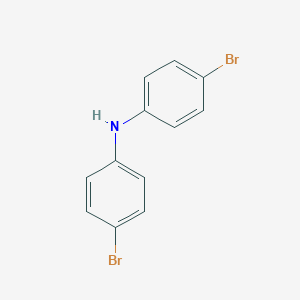

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 16292-17-4 |

| Molecular Formula | C₁₂H₉Br₂N[1] |

| Molecular Weight | 327.01 g/mol [1] |

| Synonyms | 4,4'-Dibromodiphenylamine, N-(4-bromophenyl)-4-bromoaniline[2] |

Physicochemical Properties

This compound is a solid at room temperature, appearing as a white to off-white or light-yellow crystalline powder.[2] Its physical properties are summarized in the table below.

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | White to almost white powder/crystal | [2] |

| Melting Point | 105-109 °C | [2] |

| Boiling Point (Predicted) | 380.5 ± 27.0 °C | |

| Density (Predicted) | 1.740 ± 0.06 g/cm³ | |

| Solubility | Soluble in methanol. | [2] |

Spectroscopic Data for Structural Elucidation

¹H NMR Spectroscopy

In a typical ¹H NMR spectrum of this compound, the aromatic protons would be expected to appear as a set of doublets in the downfield region (typically 6.5-8.0 ppm) due to the electron-withdrawing effect of the bromine atoms and the amine group. The symmetry of the molecule would result in two distinct signals for the aromatic protons. The proton attached to the nitrogen atom would likely appear as a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would display a characteristic set of signals in the aromatic region (typically 110-150 ppm). Due to the molecule's symmetry, four distinct signals for the aromatic carbons would be anticipated. The carbon atom directly bonded to the bromine atom (ipso-carbon) would experience a "heavy atom effect," causing its signal to appear more upfield than might be predicted based on electronegativity alone.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its key functional groups. As a secondary aromatic amine, a single, relatively sharp N-H stretching vibration would be expected in the region of 3350-3310 cm⁻¹.[4] The C-N stretching vibration for an aromatic amine typically appears as a strong band between 1335 and 1250 cm⁻¹.[4] Additionally, characteristic bands for the aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching (in the 1600-1450 cm⁻¹ region) would be present. The C-Br stretching vibration would be observed in the fingerprint region, typically below 1000 cm⁻¹.

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 325, 327, and 329, reflecting the isotopic distribution of the two bromine atoms (⁷⁹Br and ⁸¹Br).[5] The fragmentation pattern would likely involve the loss of bromine atoms and cleavage of the C-N bonds. The nitrogen rule in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio.[6]

Synthesis and Purification

A common and effective method for the synthesis of diarylamines like this compound is the Ullmann condensation reaction. This copper-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide with an amine.

Experimental Protocol: Synthesis via Ullmann Condensation

This protocol is a representative procedure and may require optimization based on laboratory conditions and desired scale.

Diagram: Ullmann Condensation Workflow

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromoaniline, 4-bromobenzonitrile (as the aryl halide source), a catalytic amount of copper(I) iodide (CuI), and a suitable base (e.g., potassium carbonate).[7]

-

Solvent and Atmosphere: Add a high-boiling point polar solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Purge the flask with an inert gas (e.g., nitrogen or argon) to prevent oxidation.

-

Reaction: Heat the reaction mixture to a temperature typically ranging from 120 to 180 °C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification by Recrystallization

Recrystallization is a standard and effective method for purifying solid organic compounds like this compound.[8] The choice of solvent is critical for successful recrystallization.

Step-by-Step Methodology:

-

Solvent Selection: Based on its known solubility, a suitable solvent for the recrystallization of this compound is methanol.[2] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

-

Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of hot methanol to dissolve the solid completely.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can enhance the yield of the crystals.[9]

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold methanol to remove any residual soluble impurities, and dry them in a vacuum oven.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is important to work in a well-ventilated area or a fume hood to avoid inhalation of dust.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. |

| Serious Eye Damage (Category 1) | H318: Causes serious eye damage. |

| Hazardous to the Aquatic Environment, Chronic (Category 4) | H413: May cause long lasting harmful effects to aquatic life. |

Data sourced from Sigma-Aldrich safety information.

Conclusion

This technical guide has provided a detailed overview of the key physical and chemical properties of this compound. Understanding these fundamental characteristics, from its molecular structure and spectroscopic signatures to its synthesis and purification, is essential for its effective application in the development of novel materials and pharmaceutical agents. The provided protocols and data serve as a valuable resource for researchers and scientists working with this important chemical intermediate.

References

-

PubChem. (n.d.). This compound. Retrieved February 7, 2026, from [Link]

-

Frontiers in Chemistry. (2020). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Retrieved February 7, 2026, from [Link]

-

METTLER TOLEDO. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 7, 2026, from [Link]

-

Chemistry LibreTexts. (2023, November 20). Spectroscopy of Amines. Retrieved February 7, 2026, from [Link]

-

Chemistry LibreTexts. (2022, July 3). Amine Fragmentation. Retrieved February 7, 2026, from [Link]

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved February 7, 2026, from [Link]

-

Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved February 7, 2026, from [Link]

-

Mettler-Toledo International Inc. (n.d.). Recrystallization. Retrieved February 7, 2026, from [Link]

-

YouTube. (2020, January 10). Recrystallization. Retrieved February 7, 2026, from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR: amines. Retrieved February 7, 2026, from [Link]

-

Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved February 7, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Bis(4-bromophenyl) ether. In NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]

Sources

- 1. This compound | CAS 16292-17-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. This compound | 16292-17-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. This compound | C12H9Br2N | CID 629950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]

- 8. mt.com [mt.com]

- 9. youtube.com [youtube.com]

Technical Monograph: Bis(4-bromophenyl)amine

The Functional Scaffold for Optoelectronics and Medicinal Chemistry[1]

Executive Summary

Bis(4-bromophenyl)amine (CAS: 16292-17-4) serves as a critical intermediate in the synthesis of functional organic materials.[1][2] Structurally, it consists of a secondary amine bridged by two para-brominated phenyl rings.[1] This specific architecture makes it a "privileged scaffold" in two high-value sectors:

-

Organic Electronics: It is the primary precursor for Triarylamine Hole Transport Materials (HTMs) used in OLEDs and Perovskite Solar Cells (PSCs).[1]

-

Medicinal Chemistry: It functions as a lipophilic, electron-rich core for generating libraries of diaryl- and triarylamines, which are explored for anti-microbial and anti-cancer activity.[1]

This guide details the molecular properties, a validated synthesis protocol, and the downstream application of this molecule in palladium-catalyzed cross-coupling.[1]

Part 1: Molecular Architecture & Electronic Properties[1]

The utility of this compound stems from the competition between the electron-donating nitrogen atom and the electron-withdrawing bromine substituents.[1]

-

The Nitrogen Center: The central nitrogen atom is

-hybridized due to the delocalization of its lone pair into the adjacent phenyl rings.[1] This conjugation renders the N-H bond relatively acidic ( -

The Para-Bromine Handles: The bromine atoms at the para positions serve as excellent leaving groups for oxidative addition by transition metals (Pd, Ni).[1] Their position is electronically activated by the nitrogen lone pair (resonance effect), making this molecule highly reactive in Buchwald-Hartwig and Ullmann couplings.[1]

Table 1: Physicochemical Profile

| Property | Data | Relevance |

| CAS Number | 16292-17-4 | Unique Identifier |

| Formula | Stoichiometry | |

| Molecular Weight | 327.02 g/mol | Calculation Standard |

| Melting Point | 106–109 °C | Purity Indicator (Sharp range = High Purity) |

| Density | ~1.74 g/cm³ | Process Engineering |

| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water | Extraction/Workup Design |

| Appearance | White to off-white crystalline powder | Visual Quality Check (Yellowing indicates oxidation) |

Part 2: Validated Synthesis Protocol

Objective: Synthesis of this compound via Regioselective Bromination.

While this compound can be synthesized via coupling, the most atom-economical and scalable method for the core structure is the electrophilic aromatic substitution of diphenylamine.[1]

Mechanism: The amino group strongly activates the phenyl rings at the ortho and para positions.[1] Steric hindrance directs the bulky bromine electrophile primarily to the para position.[1]

Reagents & Stoichiometry[1][3]

-

Precursor: Diphenylamine (1.0 eq)[1]

-

Brominating Agent: N-Bromosuccinimide (NBS) (2.05 eq) — Preferred over elemental

for milder conditions and easier handling.[1] -

Solvent: N,N-Dimethylformamide (DMF) (0.5 M concentration relative to amine).[1]

-

Quench: Sodium Bisulfite (

) solution.

Step-by-Step Methodology

-

Setup: Charge a round-bottom flask with Diphenylamine (1.0 eq) and DMF. Stir until fully dissolved. Cool the solution to 0°C using an ice bath to suppress over-bromination or oxidation.[1]

-

Addition: Dissolve NBS (2.05 eq) in a minimal amount of DMF. Add this solution dropwise to the amine mixture over 30 minutes. Critical: Maintain temperature <5°C during addition to ensure regioselectivity.[1]

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 4–6 hours.

-

Workup: Pour the reaction mixture into 5 volumes of ice-cold water. The product will precipitate as a white solid.[1]

-

Purification: Filter the solid. Wash the cake with saturated

(to remove unreacted bromine/NBS) and then water.[1] -

Recrystallization: Recrystallize from Ethanol or Methanol to obtain white needles.[1]

Part 3: Downstream Application (The "Hub" Workflow)

Context: The primary industrial use of this compound is as a substrate in Buchwald-Hartwig Amination to create Triarylamines (e.g., TPD, NPB) used in OLEDs.[1]

In this workflow, this compound acts as the electrophile (reacting at the C-Br bond) OR as the nucleophile (reacting at the N-H bond), depending on the target.[1] The protocol below describes using it as a scaffold to attach a third aryl group.

Experimental Logic: The Catalytic Cycle

-

Oxidative Addition: Pd(0) inserts into the C-Br bond of the scaffold.[1]

-

Amine Coordination: The target amine binds to the Pd center.[1]

-

Deprotonation: A strong base (NaOtBu) removes the proton.[1]

-

Reductive Elimination: The C-N bond forms, releasing the triarylamine and regenerating Pd(0).[1]

Visualization: Synthesis & Application Workflow

The following diagram illustrates the synthesis of the core molecule and its transformation into a functional OLED material.

Figure 1: Operational workflow from raw diphenylamine to functional OLED Hole Transport Materials (HTM).

Part 4: Safety & Handling (E-E-A-T)

Risk Assessment:

-

Ocular Hazard: Classified as Eye Dam. 1.[1] The dust is highly irritating.[1] Safety goggles are non-negotiable.[1]

-

Aquatic Toxicity: Aquatic Chronic 4.[1] Do not dispose of mother liquors down the drain; segregate for halogenated waste disposal.[1]

-

Storage: Store in amber vials. While relatively stable, prolonged exposure to light can cause photo-dehalogenation, turning the white powder yellow and introducing radical impurities that poison Pd-catalysts.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 629950, this compound.[1] Retrieved from [Link][1]

-

Cambridge Crystallographic Data Centre (CCDC). Crystal Structure Depiction of this compound (CCDC 820109).[1] Retrieved from [Link][1]

Sources

A Senior Application Scientist's Guide to the Melting Point of Bis(4-bromophenyl)amine

This document provides an in-depth technical guide on the physicochemical properties of bis(4-bromophenyl)amine, with a core focus on its melting point. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's characteristics for identification, purity assessment, and application. We will delve into the theoretical principles, experimental methodologies, and factors influencing the accurate determination of this crucial physical constant.

Introduction: The Significance of a Melting Point

In the realm of chemical sciences, the melting point is a fundamental thermal property of a solid crystalline substance, representing the temperature at which it transitions from a solid to a liquid phase.[1] For a compound like this compound, an important intermediate in the synthesis of various materials including pharmaceuticals and dyes, its melting point serves two primary functions: identification and purity verification.[2][3]

A pure crystalline solid typically exhibits a sharp, well-defined melting point, often within a narrow range of 0.5-1.0°C. Conversely, the presence of impurities disrupts the crystalline lattice, leading to a phenomenon known as melting point depression, which results in a lower and broader melting range.[4] Therefore, the precise determination of the melting point is an indispensable tool in quality control and characterization.

Physicochemical Properties of this compound

This compound, also known as 4,4′-Dibromodiphenylamine, is a solid crystalline compound at room temperature.[5] Its key properties are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₉Br₂N | [2][5] |

| Molecular Weight | 327.01 g/mol | [5] |

| Appearance | White to off-white or almost white powder/crystal | [5] |

| CAS Number | 16292-17-4 | [2][5] |

| Melting Point | 105 - 109 °C |

It is crucial to note that different suppliers report slightly different melting point ranges, which can be attributed to the purity of the material. For instance, a 97% pure sample is reported with a melting point of 105-108 °C, while a sample with purity greater than 98% is specified to melt between 105.0 to 109.0 °C. A commonly cited single value is 106 °C.[2][5] This variance underscores the importance of purity in defining the melting point.

The Science Behind Melting Point Determination

The transition from a solid to a liquid involves overcoming the intermolecular forces that maintain the rigid crystal lattice structure.[6] For a pure substance, this transition occurs at a specific temperature where the solid and liquid phases are in equilibrium.

Melting Point Depression: When an impurity is introduced into a pure compound, it disrupts the uniform crystalline structure. This disruption weakens the lattice, requiring less energy (and thus a lower temperature) to break the intermolecular bonds. This leads to both a depression of the melting point and a broadening of the melting range.[4] This principle is a cornerstone of using melting point analysis for purity assessment.

Experimental Protocol: Capillary Method

The most common and established technique for determining the melting point of a crystalline solid is the capillary method.[7] This procedure is valued for its simplicity and the small amount of sample required.

Instrumentation and Materials

-

Melting Point Apparatus: A device with a heated metal block, a temperature controller, a thermometer or digital sensor, and a viewing lens/camera.

-

Capillary Tubes: Thin-walled glass tubes, sealed at one end.

-

Sample: Finely powdered this compound.

-

Spatula and Mortar & Pestle: For sample handling and grinding.

Step-by-Step Procedure

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The final packed sample height should be 2–3 mm.[7]

-

Instrument Setup: Place the loaded capillary tube into the designated slot in the melting point apparatus.[8]

-

Heating and Observation:

-

If the approximate melting point is known (~106 °C), heat the apparatus rapidly to about 20°C below this temperature.[8]

-

Reduce the heating rate significantly as you approach the expected melting point, ideally to 1°C per minute or slower.[8] A slow heating rate is critical for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.

-

-

Recording the Melting Range:

-

Reporting: The melting point is reported as the range from T₁ to T₂ (e.g., 106-108 °C). A pure sample will have a narrow range, while an impure sample will display a wider, depressed range.[4]

-

Verification: For rigorous analysis, perform the determination in triplicate with fresh samples for each run. Do not reuse a sample that has already been melted and re-solidified.[8]

Workflow for Accurate Melting Point Determination

The following diagram illustrates the systematic workflow for obtaining a reliable melting point measurement.

Caption: Workflow for Melting Point Determination.

Safety and Handling

As a responsible scientist, proper handling of all chemicals is paramount. This compound is intended for research use only.[9] While specific, detailed toxicology data is not widely available for this exact compound, general best practices for handling aromatic amines and brominated compounds should be followed.

-

Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[10][11]

-

Handling: Avoid creating dust.[11] Do not ingest or breathe vapors or mists.[10] Ensure adequate ventilation in the work area. Wash hands thoroughly after handling.[10][11]

-

Storage: Store the compound in a cool, dry, and well-ventilated place in a tightly sealed container.[5][11] Keep it away from strong oxidizing agents.[10][11]

Conclusion

The melting point of this compound, nominally 105-109 °C, is a critical parameter for its identification and quality assessment. The precise value and narrowness of the melting range are directly correlated with the purity of the substance. By adhering to a meticulous experimental protocol, such as the capillary method described herein, researchers can obtain reliable and reproducible data. This guide provides the necessary theoretical foundation and practical steps to empower scientists in drug development and other research fields to confidently characterize this important chemical intermediate.

References

- BIS (4-BROMOPHENYL) AMINE 16292-17-4. (n.d.).

- China this compound Manufacturers Suppliers Factory. (n.d.).

- This compound 16292-17-4 | TCI AMERICA. (n.d.). TCI AMERICA.

- This compound 97 16292-17-4 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- Melting point determination | Edisco. (n.d.). Edisco.

- 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.

- Melting point determination - SSERC. (n.d.). SSERC.

- Tris(4-bromophenyl)amine | C18H12Br3N | CID 258027 - PubChem. (n.d.). PubChem.

- This compound | 16292-17-4 - ChemicalBook. (n.d.). ChemicalBook.

- Melting point determination. (n.d.).

- Melting Point Determination | Your Guide to Melting Point Analysis - Mettler Toledo. (n.d.). Mettler Toledo.

- Bis(4-bromophenyl) ether - SAFETY DATA SHEET. (n.d.).

- This compound | CAS 16292-17-4 | SCBT. (n.d.). Santa Cruz Biotechnology.

- CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine - Google Patents. (n.d.). Google Patents.

- SAFETY DATA SHEET - TCI Chemicals. (2025, June 5). TCI Chemicals.

- 3 Trends That Affect Boiling Points - Master Organic Chemistry. (2010, October 25). Master Organic Chemistry.

- 4 - SAFETY DATA SHEET. (n.d.).

Sources

- 1. mt.com [mt.com]

- 2. BIS (4-BROMOPHENYL) AMINE 16292-17-4 [mingyuanchemical.com]

- 3. This compound | 16292-17-4 [chemicalbook.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. sfdchem.com [sfdchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. edisco.it [edisco.it]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. This compound | CAS 16292-17-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Boiling Point of Bis(4-bromophenyl)amine

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive analysis of the boiling point of bis(4-bromophenyl)amine (CAS No. 16292-17-4). As an important intermediate in the synthesis of various functional materials, including pharmaceuticals and dyes, understanding its physical properties is paramount. This document moves beyond a simple statement of the boiling point, offering a detailed exploration of its predicted value, the underlying molecular factors that determine it, standard methodologies for its experimental determination, and crucial considerations regarding its thermal stability. This guide is intended to equip researchers and professionals with the necessary knowledge for the safe and effective handling and application of this compound.

Introduction: The Significance of a High Boiling Point

This compound, also known as 4,4'-dibromodiphenylamine, is a solid at room temperature with a reported melting point in the range of 105-109 °C.[1][2] Its utility as a synthetic intermediate often involves reactions conducted at elevated temperatures.[3] Consequently, its boiling point is a critical parameter that dictates the upper-temperature limits of its application in a liquid state and informs purification strategies such as distillation. The presence of two heavy bromine atoms and a diarylamine structure suggests a high boiling point due to significant intermolecular forces. This guide will dissect these structural contributions and provide a robust framework for understanding and verifying this key physical property.

Boiling Point Data: Predicted vs. Experimental Values

A thorough review of available literature and chemical databases indicates that an experimentally determined boiling point for this compound at atmospheric pressure has not been reported. Instead, a predicted value is consistently cited.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Data Type |

| This compound | 16292-17-4 | C₁₂H₉Br₂N | 327.01 | 106[3] | 380.5 ± 27.0[3][4][5] | Predicted |

| Diphenylamine | 122-39-4 | C₁₂H₁₁N | 169.23 | 53 | 302 | Experimental |

The predicted boiling point of 380.5 ± 27.0 °C is likely derived from Quantitative Structure-Property Relationship (QSPR) models.[3][4][5] These computational models utilize molecular descriptors (e.g., topological indices, constitutional descriptors) to forecast the physicochemical properties of compounds.[6] While QSPR models are powerful tools, it is imperative for researchers to recognize that these are theoretical values and may deviate from experimentally determined ones. The lack of an experimental value underscores the compound's low volatility and the challenges associated with its measurement, which will be discussed in subsequent sections.

The Molecular Architecture's Influence on Boiling Point

The high predicted boiling point of this compound is a direct consequence of its molecular structure and the resulting intermolecular forces.

3.1. The Role of Molecular Weight and London Dispersion Forces:

The most significant factor contributing to the high boiling point is the compound's substantial molecular weight (327.01 g/mol ). The two bromine atoms are major contributors to this mass. A higher molecular weight generally correlates with stronger London dispersion forces, which are transient electrostatic attractions between molecules. More energy is required to overcome these forces to transition the substance from a liquid to a gaseous phase.

3.2. Dipole-Dipole Interactions and Hydrogen Bonding:

The secondary amine group (-NH-) introduces polarity into the molecule, leading to dipole-dipole interactions. Furthermore, the hydrogen atom on the nitrogen can participate in hydrogen bonding with electronegative atoms on adjacent molecules. While the steric hindrance from the two bulky bromophenyl groups may limit the ideal geometry for strong hydrogen bonding, it still contributes to the overall intermolecular attractive forces.

3.3. Comparative Analysis with Related Compounds:

A comparison with diphenylamine (boiling point 302 °C) highlights the profound impact of the two bromine atoms. The addition of these atoms increases the molecular weight by approximately 158 g/mol , leading to a predicted increase in boiling point of about 78 °C. This substantial difference can be primarily attributed to the enhanced London dispersion forces.

Diagram: Factors Influencing the Boiling Point of this compound

Caption: Key molecular factors contributing to the high boiling point.

Thermal Stability Considerations

Experimental Determination of the Boiling Point

Given the high melting point and predicted high boiling point of this compound, standard atmospheric pressure boiling point determination is challenging and likely to be accompanied by thermal decomposition. The most appropriate method would be distillation under reduced pressure.

5.1. Protocol for Boiling Point Determination via Vacuum Distillation:

This protocol outlines a standard procedure for determining the boiling point of a high-boiling solid under reduced pressure.

Materials:

-

This compound (purified)

-

Round-bottom flask (appropriately sized for the sample amount)

-

Short-path distillation head with a condenser and vacuum adapter

-

Thermometer with a suitable temperature range

-

Heating mantle and stirrer

-

Vacuum pump, tubing, and a manometer

-

Boiling chips or a magnetic stir bar

Procedure:

-

Sample Preparation: Ensure the this compound is of high purity. Impurities can alter the boiling point. Purification can be achieved by recrystallization. A common solvent system for diarylamines is a mixture of a polar and a non-polar solvent, such as hexane and ethyl acetate.[1]

-

Apparatus Setup: Assemble the short-path distillation apparatus. Place a small amount of the purified sample and a boiling chip in the round-bottom flask.

-

Vacuum Application: Connect the apparatus to the vacuum pump and manometer. Slowly and carefully reduce the pressure to a stable, known value.

-

Heating: Gently heat the sample while stirring.

-

Observation: Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb and in the condenser. This temperature is the boiling point at the recorded pressure.

-

Extrapolation to Atmospheric Pressure (Optional): The boiling point at atmospheric pressure can be estimated from the data obtained under reduced pressure using a pressure-temperature nomograph or the Clausius-Clapeyron equation. However, this extrapolation should be treated with caution due to the potential for non-ideal behavior at high temperatures.

Diagram: Experimental Workflow for Boiling Point Determination

Caption: Workflow for experimental boiling point determination.

Synthesis and Characterization

A brief overview of the synthesis and characterization of this compound provides context for its physical properties.

6.1. Synthesis:

The most common method for the synthesis of diarylamines is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with an amine.[7] For this compound, this could involve the reaction of 4-bromoaniline with 1,4-dibromobenzene or the self-coupling of 4-bromoaniline in the presence of a suitable copper catalyst.

6.2. Characterization:

The identity and purity of this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic isotopic pattern for two bromine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H bond and the aromatic rings.

While specific spectra for this compound are not included here, the mass spectrum of the closely related tris(4-bromophenyl)amine shows a characteristic isotopic pattern for three bromine atoms, and a similar pattern would be expected for the dibromo-compound.[8]

Conclusion

The boiling point of this compound is a critical physical property that is currently best represented by a predicted value of 380.5 ± 27.0 °C . This high value is a direct result of its significant molecular weight, enhanced by two bromine atoms, which leads to strong London dispersion forces. While an experimentally determined value is not available, this guide provides a detailed protocol for its determination via vacuum distillation, a necessary approach due to the compound's probable thermal instability at its predicted atmospheric boiling point. Researchers and professionals should exercise caution when heating this compound to high temperatures and consider the information presented herein for its safe and effective use in synthesis and material science applications.

References

-

Molbase. BIS (4-BROMOPHENYL) AMINE 16292-17-4. Available at: [Link]

-

ResearchGate. On the Chemical Reactions of Diphenylamine and its Derivatives with Nitrogen Dioxide at Normal Storage Temperature Conditions. Available at: [Link]

- Google Patents. EP0027003A1 - A process for preparing a diarylamine.

-

MDPI. Thermal Degradation and Chemical Analysis of Flame-Retardant-Treated Jute Fabrics. Available at: [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Data. Available at: [Link]

-

University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

-

PMC. Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials. Available at: [Link]

-

UCLA Chemistry. Recrystallization - Single Solvent. Available at: [Link]

-

YouTube. Chemical/Laboratory Techniques: Recrystallization. Available at: [Link]

-

Elsevier. A detailed kinetic model for the thermal decomposition of hydroxylamine. Available at: [Link]

-

PubChem. Tris(4-bromophenyl)amine. Available at: [Link]

-

MDPI. Thermogravimetric Analysis (TGA) of Graphene Materials. Available at: [Link]

-

ResearchGate. Scheme. Mass fragmentation pattern of N-{ [ (4-bromophenyl)amino ] carbonothioyl} benzamide. Available at: [Link]

-

UFDC Image Array 2. High-Contrast and three-color electrochromic polymers. Available at: [Link]

-

Phthalocyanine Research Group. Crosswise functionalized phthalocyanines as central cores in novel donor-π-acceptor arrays and metalloorganic ensembles. Available at: [Link]

Sources

- 1. EP0027003A1 - A process for preparing a diarylamine - Google Patents [patents.google.com]

- 2. ビス(4-ブロモフェニル)アミン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | CAS 16292-17-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. repositorio.uam.es [repositorio.uam.es]

- 8. Tris(4-bromophenyl)amine(4316-58-9) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Solubility of Bis(4-bromophenyl)amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of bis(4-bromophenyl)amine, a key intermediate in various fields of chemical synthesis. While direct quantitative solubility data for this compound is not extensively available in public literature, this document equips researchers with the foundational knowledge and practical methodologies to determine its solubility in a range of common organic solvents. The guide delves into the theoretical principles governing solubility, offers detailed experimental protocols for both gravimetric and spectroscopic determination, and introduces the concept of Hansen Solubility Parameters for rational solvent selection.

Introduction: Understanding the Importance of Solubility

This compound is a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic properties. Its efficacy in these applications is intrinsically linked to its behavior in solution. A thorough understanding of its solubility is paramount for optimizing reaction conditions, designing efficient purification strategies such as crystallization, and formulating products with desired bioavailability and performance characteristics. This guide serves as a practical resource for scientists and researchers to navigate the complexities of solubility and make informed decisions in their experimental work.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉Br₂N | [1] |

| Molecular Weight | 327.01 g/mol | [1] |

| Melting Point | 106 °C | [1] |

| Boiling Point (Predicted) | 380.5 ± 27.0 °C | [1] |

| Density (Predicted) | 1.740 ± 0.06 g/cm³ | [1] |

| Appearance | White to off-white powder/crystal | [1] |

| pKa (Predicted) | -0.55 ± 0.40 | [1] |

Qualitative Solubility Profile

Based on available data, this compound exhibits solubility in a range of organic solvents. This qualitative information provides a starting point for solvent selection in various applications.

Known Solvents:

-

Methanol[1]

-

Chloroform[2]

-

Dichloromethane[2]

-

Ethyl Acetate[2]

-

Dimethyl Sulfoxide (DMSO)[2]

-

Acetone[2]

It is important to note that this information is qualitative. The following sections will provide the tools to quantify the solubility in these and other solvents.

Theoretical Framework: Factors Influencing Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a manifestation of the intermolecular forces between the solute and the solvent molecules.[3] For this compound, a diarylamine with two bromophenyl substituents, the following factors are key determinants of its solubility.

Polarity and Intermolecular Forces

The this compound molecule possesses a combination of polar and non-polar characteristics. The C-Br and N-H bonds introduce polarity due to differences in electronegativity, leading to dipole-dipole interactions. The secondary amine group can also act as a hydrogen bond donor. However, the two large bromophenyl rings are non-polar and contribute to van der Waals forces.

A solvent's ability to dissolve this compound depends on its own polarity and its capacity to engage in similar intermolecular interactions.

-

Polar Protic Solvents (e.g., Methanol): These solvents can engage in hydrogen bonding with the N-H group of the amine and dipole-dipole interactions with the C-Br bonds, leading to good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO, DMF): These solvents have significant dipole moments and can interact favorably with the polar regions of the this compound molecule.

-

Non-Polar Solvents (e.g., Toluene, Hexane): The large non-polar surface area of the bromophenyl rings suggests that there will be some solubility in non-polar solvents due to London dispersion forces. However, the presence of polar groups may limit this solubility.

Molecular Structure and Size

The relatively large and rigid structure of this compound, with a molecular weight of 327.01 g/mol , means that a significant amount of energy is required to overcome the crystal lattice energy before dissolution can occur. Solvents with a molecular structure that can efficiently surround and solvate the large solute molecules will be more effective.

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, experimental determination is essential. The following are two robust and widely used methods.

Gravimetric Method for Solubility Determination

This classic method involves preparing a saturated solution, separating the dissolved solute, and determining its mass.[4][5][6]

Experimental Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-cap vial).

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath is recommended.

-

-

Separation of the Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed, heated syringe to prevent precipitation upon cooling. The use of a syringe filter is recommended to remove any fine particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the supernatant to a pre-weighed, clean, and dry container (e.g., an evaporating dish or a round-bottom flask).

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, re-weigh the container with the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the difference between the final and initial weights of the container.

-

Solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Sources

Technical Guide: 1H NMR Spectral Analysis of Bis(4-bromophenyl)amine

Executive Summary

Bis(4-bromophenyl)amine (CAS: 16292-17-4) is a critical intermediate in the synthesis of hole-transport materials for OLEDs and triarylamine-based pharmaceuticals. Its high symmetry and specific substitution pattern create a deceptive simplicity in its Proton Nuclear Magnetic Resonance (

This guide provides a rigorous analysis of the spectral characteristics, focusing on the distinction between first-order appearances and second-order quantum mechanical realities (the AA'BB' system). It serves as a self-validating protocol for researchers confirming the identity and purity of this compound.

Structural Analysis & Theoretical Framework

Molecular Symmetry

The molecule possesses

The AA'BB' Spin System

While the aromatic region often visually resembles two "doublets," it is quantum mechanically an AA'BB' system .[1]

-

Protons

to Nitrogen ( -

Protons

to Bromine (

Critical Insight: At high field strengths (

DOT Visualization: Structural Assignments

The following diagram maps the proton environments to the spectral logic.

Figure 1: Structural assignment of proton environments illustrating the symmetry-derived equivalence of the two phenyl rings.

Experimental Protocol

To ensure reproducibility, the following acquisition parameters are recommended. This protocol minimizes artifacts related to concentration-dependent shifts.

Solvent Selection[2]

-

Chloroform-d (

): Recommended for routine ID.-

Pros: Sharp aromatic peaks; excellent solubility.

-

Cons: The Amine (N-H) peak can be broad or overlap with aromatic signals if the sample is wet.

-

-

DMSO-

: Recommended for purity profiling.-

Pros: Shifts the N-H peak downfield (clear of aromatics) and sharpens it due to strong H-bonding with the solvent; separates water peaks.

-

Cons: High viscosity can broaden lines if shimming is poor.

-

Sample Preparation Workflow

-

Mass: Weigh 5–10 mg of sample.

-

Solvation: Dissolve in 0.6 mL of high-quality deuterated solvent (99.8% D).

-

Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a glass wool plug into the NMR tube.

-

Equilibration: Allow the sample to reach probe temperature (298 K) to stabilize the N-H shift.

Spectral Interpretation

The following data represents the consensus shifts for this compound.

Quantitative Data Table

| Proton Environment | Label | Shift ( | Shift ( | Multiplicity | Integration | Coupling ( |

| Ortho to Br | 7.35 – 7.38 | 7.40 – 7.45 | Pseudo-Doublet | 4H | ~8.8 Hz | |

| Ortho to N | 6.92 – 6.96 | 7.00 – 7.05 | Pseudo-Doublet | 4H | ~8.8 Hz | |

| Amine | 5.60 – 5.70 (Broad) | 8.40 – 8.60 (Sharp) | Singlet | 1H | N/A |

Detailed Analysis

-

The Aromatic Region (6.9 – 7.4 ppm):

- 7.36 ppm corresponds to the protons adjacent to the Bromine atoms. Bromine is electronegative (inductive withdrawal), deshielding these protons.

-

The signal at

6.94 ppm corresponds to protons adjacent to the Nitrogen.[2] The nitrogen lone pair donates electron density into the ring via resonance, shielding these protons and moving them upfield. -

Validation Check: The coupling constant (

) should be identical for both signals (

-

The Amine Proton (Variable):

-

In

, the N-H proton appears around 5.65 ppm . It is often broad due to quadrupole broadening from the Nitrogen nucleus ( -

In DMSO-

, the signal shifts significantly downfield to

-

Troubleshooting & Impurity Profiling

In synthesis (typically bromination of diphenylamine or Buchwald coupling), specific impurities are common. Use the table below to validate purity.

| Impurity | Diagnostic Signal | Origin |

| Diphenylamine | Triplet at 7.25 ppm (meta) & 6.9 ppm (para) | Unreacted Starting Material |

| 4-Bromoaniline | Broad singlet | Hydrolysis / Cleavage |

| Tribromo-species | Complex splitting (singlet + doublets) | Over-bromination |

| Water | Singlet at 1.56 ( | Wet Solvent / Hygroscopic Sample |

Workflow for Purity Validation

Figure 2: Decision tree for validating the purity of this compound based on integration anomalies.

Applications & Quality Control Implications

This compound is a "linchpin" intermediate. In drug development and materials science (OLEDs), the purity of this amine dictates the efficiency of subsequent C-N coupling reactions (Buchwald-Hartwig).

-

Stoichiometry Control: Even 1% of mono-brominated impurity acts as a chain terminator in polymerization reactions.

-

Regioisomerism: The NMR confirms para substitution.[1] The presence of ortho isomers would disrupt the AA'BB' symmetry, introducing complex multiplets and destroying the clean "two-doublet" appearance.

References

-

Spectral Database for Organic Compounds (SDBS). SDBS No. 7192, this compound. National Institute of Advanced Industrial Science and Technology (AIST). [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Abraham, R. J., et al. (2006).[4] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509.[4] [Link]

Sources

Navigating the Mass Spectrometric Landscape of Bis(4-bromophenyl)amine: An In-depth Technical Guide

This technical guide provides a comprehensive exploration of the mass spectrometric behavior of bis(4-bromophenyl)amine, a diarylamine of significant interest in various fields of chemical research and development. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and quantification of halogenated aromatic compounds. We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting high-quality mass spectral data for this analyte, moving beyond a simple recitation of methods to explain the rationale behind the experimental choices.

Introduction: The Significance of this compound Analysis

This compound, also known as 4,4'-dibromodiphenylamine, serves as a crucial building block in organic synthesis, finding applications in the development of novel electronic materials, pharmaceuticals, and polymers. Its halogenated diarylamine structure presents a unique set of characteristics that are well-suited for mass spectrometric analysis, yet also require a nuanced understanding to avoid analytical pitfalls. This guide will provide the foundational knowledge to confidently analyze this and structurally related compounds.

Physicochemical Properties and Their Mass Spectrometric Implications

A thorough understanding of the analyte's properties is paramount in developing a robust analytical method.

| Property | Value | Implication for Mass Spectrometry Analysis |

| Molecular Formula | C₁₂H₉Br₂N[1] | The presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum. The odd number of nitrogen atoms dictates that the molecular ion will have an odd nominal mass. |

| Molecular Weight | 327.01 g/mol [1] | This value is essential for identifying the molecular ion peak in the mass spectrum. |

| Melting Point | 105-108 °C | The compound is a solid at room temperature, suggesting that a heated injection port will be necessary for gas chromatography-mass spectrometry (GC-MS) analysis to ensure efficient volatilization. |

| Chemical Structure | Two bromophenyl rings linked by a secondary amine. | The aromatic rings provide stability to the molecular ion, while the C-N and C-Br bonds represent likely sites of fragmentation. |

Ionization and Mass Analysis: A Practical Approach

Electron Ionization (EI) coupled with Gas Chromatography (GC) is the most common and effective technique for the analysis of semi-volatile compounds like this compound.

The Rationale for Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for several reasons. Firstly, the thermal stability and volatility of this compound allow for its successful separation from complex matrices using gas chromatography. Secondly, Electron Ionization (EI) at the standard 70 eV provides reproducible and extensive fragmentation, generating a unique "fingerprint" mass spectrum that is invaluable for structural confirmation and library matching.

Experimental Protocol: Acquiring High-Fidelity Mass Spectra

This protocol outlines a self-validating system for the GC-MS analysis of this compound.

1. Sample Preparation:

-

Objective: To prepare a solution of the analyte suitable for GC injection, free from non-volatile contaminants.

-

Procedure:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

-

Perform serial dilutions as necessary to achieve a final concentration in the low µg/mL range, which is typically suitable for modern GC-MS systems.

-

-

Causality: The choice of a volatile solvent ensures that only the analyte of interest is introduced into the GC system, preventing contamination of the injector and column.

2. GC-MS Instrumentation and Parameters:

-

Objective: To achieve chromatographic separation and generate a clean, interpretable mass spectrum.

-

Parameters:

-

GC System: A standard gas chromatograph equipped with a split/splitless injector.

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is a good starting point.

-

Injector Temperature: 280 °C (to ensure complete volatilization).

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 300 °C.

-

Final hold: 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS System: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Trustworthiness: These parameters are based on established methods for the analysis of similar aromatic amines and can be expected to yield reproducible results. The temperature program is designed to ensure good peak shape and separation from potential impurities.

Workflow for GC-MS Analysis of this compound

Caption: A schematic overview of the GC-MS workflow for this compound analysis.

Interpretation of the Mass Spectrum

The electron ionization mass spectrum of this compound is characterized by a distinct molecular ion region and a series of fragment ions that provide structural information.

The Molecular Ion and Isotopic Pattern

Due to the presence of two bromine atoms, the molecular ion region will exhibit a characteristic isotopic cluster. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50:50)[2][3]. For a molecule containing two bromine atoms, the relative intensities of the isotopic peaks can be predicted using the binomial expansion (a+b)², where 'a' and 'b' represent the abundances of the two isotopes. This results in an expected ratio of approximately 1:2:1 for the M, M+2, and M+4 peaks, respectively.

Table of Expected Molecular Ion Cluster for C₁₂H₉Br₂N:

| Ion | m/z (Nominal) | Isotopic Composition | Expected Relative Intensity |

| M | 325 | C₁₂H₉(⁷⁹Br)₂N | ~1 |

| M+2 | 327 | C₁₂H₉(⁷⁹Br)(⁸¹Br)N | ~2 |

| M+4 | 329 | C₁₂H₉(⁸¹Br)₂N | ~1 |

Note: The nominal masses are used for simplicity. The exact masses will differ slightly.

The presence of this 1:2:1 pattern is a strong indicator of a dibrominated compound.

Proposed Fragmentation Pathway

The fragmentation of this compound under EI conditions is driven by the initial ionization of a non-bonding electron from the nitrogen atom, forming a radical cation. The subsequent fragmentation proceeds through a series of bond cleavages to yield more stable ions.

Proposed Fragmentation Pathway of this compound

Caption: A plausible fragmentation pathway for this compound under electron ionization.

Explanation of Key Fragmentation Steps:

-

Loss of HBr (M - 80/82): A common fragmentation pathway for halogenated aromatic compounds is the elimination of a hydrogen halide. This would result in a radical cation at m/z 246 and 248.

-

Cleavage of the C-N Bond (Formation of m/z 170/172): The cleavage of one of the C-N bonds can lead to the formation of a bromophenylamino cation ([C₆H₄BrN]⁺) at m/z 170 and 172, with the loss of a bromophenyl radical. This is often a significant fragmentation pathway for diarylamines.

-

Loss of HCN from the Bromophenylamino Cation (Formation of m/z 155/157): The ion at m/z 170/172 can further fragment by losing a molecule of hydrogen cyanide (HCN) to form the bromophenyl cation ([C₆H₄Br]⁺) at m/z 155 and 157.

-

Loss of a Bromine Radical (Formation of m/z 76): The bromophenyl cation can then lose a bromine radical to form the phenyl cation ([C₆H₄]⁺˙) at m/z 76.

The relative abundances of these fragment ions will be dependent on the stability of the resulting ions and radicals. The most stable fragments will typically give rise to the most intense peaks in the mass spectrum.

Conclusion: A Framework for Confident Analysis

This technical guide has provided a comprehensive overview of the mass spectrometric analysis of this compound. By understanding the interplay between the compound's physicochemical properties and the principles of mass spectrometry, researchers can develop and implement robust analytical methods. The characteristic isotopic pattern of the molecular ion, coupled with a logical interpretation of the fragmentation pathways, allows for the unambiguous identification of this important chemical entity. The protocols and theoretical explanations presented herein serve as a self-validating framework for the analysis of this compound and can be adapted for other halogenated aromatic compounds.

References

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]

-

Agilent Technologies. (2019, June 24). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. Retrieved from [Link]

-

Shimadzu. (2023, December 8). Overview of test methods for aromatic amines derived from azo colorants using GC-MS. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of Bis(4-bromophenyl)amine

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and crystal structure analysis of bis(4-bromophenyl)amine. Emphasizing the causality behind experimental choices, this document serves as a practical reference for the elucidation of molecular structures, a critical step in modern materials science and pharmaceutical development.

Introduction: The Significance of Molecular Architecture

This compound, also known as 4,4'-dibromodiphenylamine, is a diarylamine derivative with potential applications in organic electronics and as a building block in the synthesis of more complex molecules. The precise three-dimensional arrangement of atoms within its crystal lattice dictates its macroscopic properties, including its electronic, optical, and physicochemical characteristics. Understanding this architecture through single-crystal X-ray diffraction is paramount for establishing structure-property relationships and for the rational design of new materials and active pharmaceutical ingredients.

This document outlines the critical steps for a complete crystal structure analysis, commencing with the chemical synthesis of this compound, followed by the indispensable process of single-crystal growth, and culminating in the detailed methodology of single-crystal X-ray diffraction analysis.

Synthesis of this compound: A Tale of Two Couplings

The formation of the C-N bond in diarylamines is a cornerstone of modern organic synthesis. Two powerful and widely adopted methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination. The choice between these methods often depends on factors such as catalyst cost, substrate scope, and reaction conditions.

Protocol 1: The Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed nucleophilic aromatic substitution reaction. While it often requires higher temperatures compared to palladium-catalyzed methods, it remains a robust and cost-effective approach.

Experimental Protocol: Ullmann Condensation

-

Reaction Setup: To an oven-dried Schlenk flask, add 4-bromoaniline (1.0 eq.), 1-bromo-4-iodobenzene (1.1 eq.), potassium carbonate (K₂CO₃) (2.0 eq.), and copper(I) iodide (CuI) (0.1 eq.).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Reaction: Heat the reaction mixture to 120-140 °C and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

-

Extraction: Dilute the filtrate with water and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a premier method for C-N bond formation due to its high efficiency and broad functional group tolerance.[1]

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine 4-bromoaniline (1.0 eq.), 1,4-dibromobenzene (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, NaOtBu, 1.4 eq.) in a Schlenk flask.

-

Solvent Addition: Add anhydrous toluene to the flask.

-

Reaction: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and quench with water.

-

Extraction: Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Caption: Synthetic routes to this compound.

The Art and Science of Crystallization

The acquisition of high-quality single crystals is often the most challenging and critical step in a crystal structure analysis. The goal is to encourage the slow formation of a well-ordered, three-dimensional lattice from a supersaturated solution.

Common Crystallization Techniques:

| Technique | Description | Key Considerations |

| Slow Evaporation | A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization. | The choice of solvent is crucial. A solvent in which the compound is moderately soluble is ideal. |

| Vapor Diffusion | A concentrated solution of the compound in a "good" solvent is placed in a small, open vial, which is then placed in a larger sealed container with a "poor" solvent (antisolvent). The vapor of the antisolvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth. | The two solvents must be miscible. The rate of diffusion can be controlled by temperature. |

| Slow Cooling | A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below. As the temperature decreases, the solubility of the compound drops, leading to crystallization. | The cooling rate should be very slow to prevent the formation of multiple small crystals or an amorphous precipitate. |

Protocol: Crystallization of this compound by Slow Evaporation

-

Solvent Screening: Test the solubility of the purified this compound in a range of solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane) to find a solvent in which it is moderately soluble.

-

Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

-

Crystal Growth: Cover the vial with a cap that has a small hole or with paraffin film punctured with a needle to allow for slow evaporation.

-

Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a spatula or loop and dry them on a filter paper.

Unveiling the Structure: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid. The technique involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Caption: Workflow for single-crystal X-ray diffraction.

Step-by-Step Methodology:

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell, the fundamental repeating unit of the crystal lattice.

-

Data Reduction: The intensities of the diffraction spots are measured and corrected for various experimental factors.

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial model of the electron density distribution in the unit cell.

-

Structure Refinement: The initial model is refined against the experimental data by adjusting the atomic positions and thermal displacement parameters to achieve the best possible fit.

-

Structure Validation: The final structure is validated using various crystallographic checks to ensure its quality and correctness. The results are typically reported in a Crystallographic Information File (CIF).

Crystallographic Data for this compound

As of the latest search, a specific entry for the crystal structure of this compound (CAS: 16292-17-4) was not found in the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). For illustrative purposes, the following table presents a hypothetical but representative set of crystallographic parameters for a diarylamine of similar size and composition.

Table 1: Representative Crystallographic Data

| Parameter | Value |

| Empirical formula | C₁₂H₉Br₂N |

| Formula weight | 327.02 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a / Å | 10.123(4) |

| b / Å | 5.876(2) |

| c / Å | 20.456(8) |

| β / ° | 98.76(3) |

| Volume / ų | 1202.1(8) |

| Z | 4 |

| Calculated density / g cm⁻³ | 1.806 |

| Absorption coefficient / mm⁻¹ | 6.75 |

| F(000) | 632 |

| Crystal size / mm³ | 0.25 x 0.20 x 0.15 |

| θ range for data collection / ° | 2.5 to 27.5 |

| Reflections collected | 10123 |

| Independent reflections | 2765 [R(int) = 0.045] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2σ(I)] | R₁ = 0.038, wR₂ = 0.095 |

| R indices (all data) | R₁ = 0.052, wR₂ = 0.108 |

Conclusion

The comprehensive analysis of a molecule's crystal structure is an indispensable tool in the chemical sciences. This guide has provided a detailed framework for the synthesis, crystallization, and structural elucidation of this compound. By understanding and applying these methodologies, researchers can gain profound insights into the fundamental nature of molecular solids, thereby accelerating the discovery and development of new technologies and therapeutics. The principles and protocols outlined herein are broadly applicable to the study of a wide range of small organic molecules.

References

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-bromo-N-(4-bromophenyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-N-(4-bromophenyl)aniline, also commonly known as Bis(4-bromophenyl)amine, is a diarylamine compound that has garnered significant interest in various fields of chemical research, particularly in materials science and medicinal chemistry. Its rigid, planar structure and the presence of reactive bromine atoms make it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and its emerging applications, with a particular focus on its potential in drug discovery and development.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 4-bromo-N-(4-bromophenyl)aniline |

| Common Name | This compound |

| Synonyms | 4,4'-Dibromodiphenylamine |

| CAS Number | 16292-17-4 |

| Molecular Formula | C₁₂H₉Br₂N |

| Molecular Weight | 327.01 g/mol |

Synthesis of 4-bromo-N-(4-bromophenyl)aniline

The synthesis of diarylamines such as 4-bromo-N-(4-bromophenyl)aniline is primarily achieved through cross-coupling reactions. The two most prominent and effective methods are the Ullmann condensation and the Buchwald-Hartwig amination. The choice between these methods often depends on the desired scale, substrate tolerance, and available catalytic systems.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of carbon-nitrogen bonds.[1] In the context of synthesizing 4-bromo-N-(4-bromophenyl)aniline, this would typically involve the coupling of 4-bromoaniline with 1,4-dibromobenzene or the self-coupling of 4-bromoaniline. The reaction generally requires high temperatures and a copper catalyst, often in the presence of a base.[2]

Reaction Scheme:

Sources

Bis(4-bromophenyl)amine: Nomenclature, Synthesis, and Application Utility

Technical Whitepaper | Version 2.0

Executive Summary

Bis(4-bromophenyl)amine (CAS: 16292-17-4) is a secondary amine featuring two para-brominated phenyl rings.[1][2][3] In the hierarchy of organic semiconductors, it serves as a "privileged intermediate"—a foundational scaffold used to synthesize Triarylamines (TAAs). These TAAs are the industry standard for Hole Transport Layers (HTL) in OLEDs and perovskite solar cells due to their exceptional oxidative stability and hole mobility.

This guide moves beyond simple identification, providing a validated protocol for synthesis, purification, and application logic.

Nomenclature & Identity

For researchers mining patent databases or procurement catalogs, relying on a single name is a point of failure. The following table consolidates all validated identifiers.

Table 1: Chemical Identity & Synonyms

| Identifier Type | Value / Synonym | Context |

| Common Name | This compound | Standard academic usage |

| IUPAC Name | 4-Bromo-N-(4-bromophenyl)aniline | Formal nomenclature |

| Alternate Name | 4,4'-Dibromodiphenylamine | Common in industrial patents |

| Alternate Name | Di(4-bromophenyl)amine | Frequent in supplier catalogs |

| CAS Number | 16292-17-4 | Primary Database Key |

| PubChem CID | 87557999 | Open Chemistry Database |

| MDL Number | MFCD00225488 | Reaxys/Beilstein Search |

| SMILES | C1=CC(=CC=C1NC2=CC=C(Br)C=C2)Br | Chemoinformatics |

| Molecular Formula | C₁₂H₉Br₂N | MW: 327.02 g/mol |

Structural Significance

Why is this specific isomer critical?

-

Regiochemistry: The bromine atoms are strictly in the para (4,4') positions. This symmetry is vital. Substituents at the ortho position would introduce steric twist, disrupting the π-conjugation required for charge transport in the final OLED material.

-

Reactive Handles: The C-Br bonds possess a bond dissociation energy (~81 kcal/mol) that is ideal for Palladium-catalyzed cross-coupling (Buchwald-Hartwig) but stable enough to survive standard workup conditions.

-

Electronic Character: The central nitrogen lone pair is delocalized into the rings, making the C-Br sites electron-rich relative to bromobenzene, which facilitates oxidative addition during catalysis.

Synthesis Protocol: Regioselective Bromination

Objective: Synthesize high-purity this compound from Diphenylamine. Challenge: Avoid over-bromination (tri-bromo species) or under-bromination (mono-bromo species).

The "Clean" Route: N-Bromosuccinimide (NBS)

While elemental bromine (

Reagents:

-

Diphenylamine (1.0 eq)

-

N-Bromosuccinimide (NBS) (2.05 eq)

-

Dimethylformamide (DMF) (Solvent, 0.5 M concentration)

Step-by-Step Methodology:

-

Dissolution: Dissolve Diphenylamine in DMF in a round-bottom flask. Cool to 0°C in an ice bath. Reasoning: Lower temperature improves regioselectivity for the para-position by reducing kinetic energy.

-

Addition: Dissolve NBS in a minimal amount of DMF and add dropwise over 30 minutes. Reasoning: Slow addition prevents high local concentrations of brominating agent, which causes poly-bromination.

-